![molecular formula C16H16N2O4 B5025830 2-(4-nitrophenoxy)-N-(1-phenylethyl)acetamide](/img/structure/B5025830.png)
2-(4-nitrophenoxy)-N-(1-phenylethyl)acetamide
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Overview
Description
2-(4-nitrophenoxy)-N-(1-phenylethyl)acetamide, also known as GW501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was initially developed as a potential treatment for metabolic and cardiovascular diseases, as it has been shown to improve lipid metabolism and insulin sensitivity. However, it has also been studied for its potential performance-enhancing effects in athletics, leading to its classification as a prohibited substance by the World Anti-Doping Agency.
Mechanism of Action
2-(4-nitrophenoxy)-N-(1-phenylethyl)acetamide exerts its effects by binding to and activating PPARδ, a nuclear receptor that regulates gene expression. Activation of PPARδ leads to increased expression of genes involved in fatty acid oxidation and glucose metabolism, as well as decreased expression of genes involved in lipid synthesis and inflammation.
Biochemical and Physiological Effects
In addition to its metabolic and cardiovascular effects, this compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential anti-cancer effects, as it has been shown to inhibit the growth of cancer cells in vitro and in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-nitrophenoxy)-N-(1-phenylethyl)acetamide in lab experiments is its specificity for PPARδ, which allows for more targeted and precise manipulation of gene expression. However, its classification as a prohibited substance by the World Anti-Doping Agency may limit its use in certain research settings.
Future Directions
Future research on 2-(4-nitrophenoxy)-N-(1-phenylethyl)acetamide could focus on its potential therapeutic effects in neurodegenerative diseases and cancer, as well as its potential performance-enhancing effects in athletics. Additionally, further studies could investigate the safety and efficacy of this compound in human subjects, as most of the current research has been conducted in animal models.
Synthesis Methods
The synthesis of 2-(4-nitrophenoxy)-N-(1-phenylethyl)acetamide involves the reaction of 4-chloro-3-nitrobenzoic acid with ethyl 2-bromoisobutyrate to form 2-(4-nitrophenoxy)isobutyric acid. This compound is then coupled with (1-phenylethyl)amine to form the final product, this compound.
Scientific Research Applications
2-(4-nitrophenoxy)-N-(1-phenylethyl)acetamide has been extensively studied for its potential therapeutic effects in metabolic and cardiovascular diseases. It has been shown to improve lipid metabolism by increasing the expression of genes involved in fatty acid oxidation and decreasing the expression of genes involved in lipid synthesis. It also improves insulin sensitivity by increasing glucose uptake in skeletal muscle and adipose tissue.
properties
IUPAC Name |
2-(4-nitrophenoxy)-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-12(13-5-3-2-4-6-13)17-16(19)11-22-15-9-7-14(8-10-15)18(20)21/h2-10,12H,11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCNOWZOBPOZJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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